7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, making it a versatile tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane . The reaction is carried out at low temperatures (0°C) and then gradually warmed to room temperature, followed by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and reproducible production of Fmoc-protected amino acids.
Analyse Chemischer Reaktionen
Types of Reactions
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Chloride: Used for the initial protection of the amino group.
Sodium Carbonate: Acts as a base in the protection reaction.
Piperidine: Commonly used for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions include the Fmoc-protected amino acids and the deprotected amino acids, which can be further utilized in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the protection is no longer needed, the Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-N-Me-Nva-OH: A derivative of Fmoc-protected amino acids with a different side chain.
Uniqueness
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific structure, which combines the Fmoc group with a benzodioxine ring. This combination provides unique chemical properties that are advantageous in certain synthetic applications.
Eigenschaften
Molekularformel |
C24H19NO6 |
---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C24H19NO6/c26-23(27)18-11-21-22(30-10-9-29-21)12-20(18)25-24(28)31-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
WVSGSGVHGLEYFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.